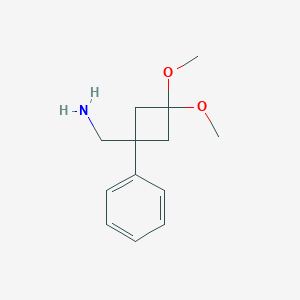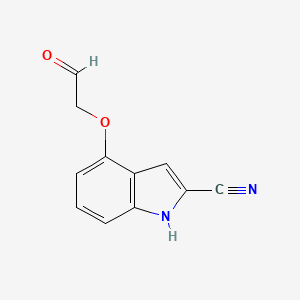
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indole core with a 2-oxoethoxy substituent at the 4-position and a carbonitrile group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxoethoxy)-1H-Indole-2-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the 2-oxoethoxy Group: The 2-oxoethoxy group can be introduced through an alkylation reaction. This involves the reaction of the indole core with an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with a cyanide source, such as sodium cyanide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with new functional groups.
Applications De Recherche Scientifique
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-oxoethoxy)-1H-Indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-oxoethoxy)-1H-Indole-3-carbonitrile: Similar structure with a carbonitrile group at the 3-position.
4-(2-oxoethoxy)-1H-Indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
4-(2-oxoethoxy)-1H-Indole-2-methyl: Similar structure with a methyl group instead of a carbonitrile group.
Uniqueness
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
4-(2-oxoethoxy)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c12-7-8-6-9-10(13-8)2-1-3-11(9)15-5-4-14/h1-4,6,13H,5H2 |
Clé InChI |
KVTXLINXUGFQTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)C#N)C(=C1)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


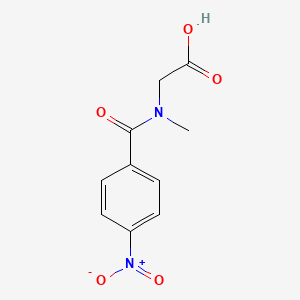
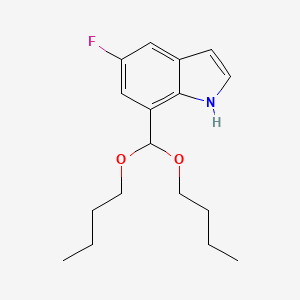
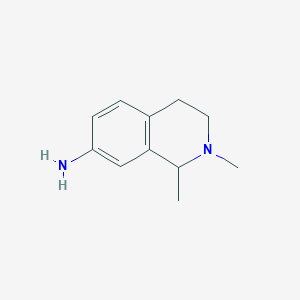

![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)

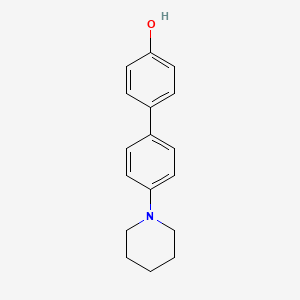

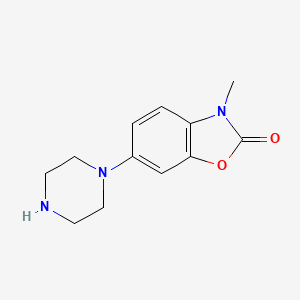
![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)

